molecular formula C20H23FN2O3 B12222484 Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-

Cat. No.: B12222484
M. Wt: 358.4 g/mol
InChI Key: NKYRAZKJFHUDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenoxy group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Piperazine Ring Formation: The next step involves the reaction of the fluorophenoxy intermediate with piperazine to form the piperazine ring.

    Hydroxyphenyl Group Addition: Finally, the hydroxyphenyl group is introduced through a coupling reaction with the piperazine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(4-fluorophenyl)-: Similar structure but lacks the piperazine and hydroxyphenyl groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of the fluorophenoxy group.

    Ethanone, 1-(2-hydroxyphenyl)-: Lacks the fluorophenoxy and piperazine groups.

Uniqueness

Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, fluorophenoxy group, and hydroxyphenyl group allows for diverse interactions and applications that are not possible with simpler analogs.

This detailed article provides a comprehensive overview of Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl]-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C20H23FN2O3/c21-17-3-7-19(8-4-17)26-14-13-22-9-11-23(12-10-22)20(25)15-16-1-5-18(24)6-2-16/h1-8,24H,9-15H2

InChI Key

NKYRAZKJFHUDRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.